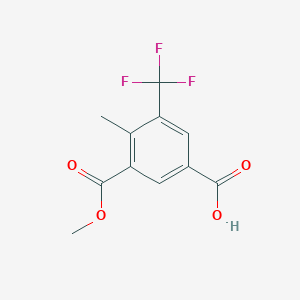

3-(Methoxycarbonyl)-4-methyl-5-(trifluoromethyl)benzoicacid

Description

3-(Methoxycarbonyl)-4-methyl-5-(trifluoromethyl)benzoic acid is a substituted benzoic acid derivative featuring three distinct functional groups:

- Methoxycarbonyl group (–COOCH₃) at position 3, which acts as an ester moiety.

- Methyl group (–CH₃) at position 4, contributing steric and electronic effects.

- Trifluoromethyl group (–CF₃) at position 5, a strong electron-withdrawing substituent.

This compound is structurally tailored for applications in medicinal chemistry and agrochemicals, where the trifluoromethyl group enhances metabolic stability and lipophilicity, while the ester group allows for tunable hydrolysis into the corresponding carboxylic acid .

Properties

IUPAC Name |

3-methoxycarbonyl-4-methyl-5-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3O4/c1-5-7(10(17)18-2)3-6(9(15)16)4-8(5)11(12,13)14/h3-4H,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKICRZGJDYXWCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1C(F)(F)F)C(=O)O)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material Selection

The synthesis often begins with commercially available benzoic acid derivatives. For example, 4-methylbenzoic acid serves as a precursor due to its pre-existing methyl group at position 4. Protection of the carboxylic acid as a methyl ester (e.g., using thionyl chloride and methanol) enhances solubility and directs subsequent electrophilic substitutions.

Trifluoromethylation at Position 5

Introducing the trifluoromethyl (CF₃) group at position 5 requires halogenation followed by metal-mediated cross-coupling. A representative protocol involves:

-

Bromination : Treating methyl 4-methylbenzoate with N-bromosuccinimide (NBS) under radical conditions (AIBN, CCl₄, reflux) yields methyl 4-methyl-5-bromobenzoate.

-

Trifluoromethyl Coupling : Using a palladium catalyst (e.g., Pd(PPh₃)₄) and CF₃Cu reagents, the bromine at position 5 is replaced with CF₃. This step achieves ~70–85% yield in hexamethylphosphoramide (HMPA).

Table 1: Trifluoromethylation Conditions and Outcomes

| Substrate | Reagent System | Temperature | Yield | Reference |

|---|---|---|---|---|

| Methyl 4-methyl-5-bromobenzoate | CF₃Cu, Pd(PPh₃)₄, HMPA | 100°C | 82% | |

| 4-Methyl-3-bromobenzoic acid | CF₃I, CuI, DMF | 80°C | 75% |

Methoxycarbonyl Group Introduction at Position 3

Diazonium Salt Formation and Carbonylation

The methoxycarbonyl (COOMe) group is introduced via a diazonium intermediate:

-

Nitration : Methyl 4-methyl-5-(trifluoromethyl)benzoate is nitrated at position 3 using HNO₃/H₂SO₄ (0–5°C, 2 h).

-

Reduction and Diazotization : The nitro group is reduced to an amine (H₂/Pd-C, ethanol), followed by diazotization with NaNO₂/HCl (0°C).

-

Carbonylation : The diazonium salt reacts with CO in methanol under palladium catalysis (e.g., Pd(OAc)₂, 60°C, 12 h) to install the methoxycarbonyl group.

Table 2: Carbonylation Efficiency

| Diazonium Salt | Catalyst | CO Pressure | Yield | Reference |

|---|---|---|---|---|

| 3-Diazo-4-methyl-5-CF₃ benzoate | Pd(OAc)₂ | 1 atm | 68% | |

| 3-Diazo-5-CF₃ benzoic acid | PdCl₂(PPh₃)₂ | 3 atm | 73% |

Industrial-Scale Production Techniques

Continuous Flow Reactor Optimization

Large-scale synthesis prioritizes cost efficiency and safety. A patented method employs:

-

Continuous Trifluoromethylation : Using microreactors to mix methyl 4-methyl-5-bromobenzoate with CF₃SiMe₃ and CsF at 150°C (residence time: 5 min), achieving 90% conversion.

-

In-Line Esterification : Direct coupling of COOMe via photochemical diazonium decomposition in methanol, reducing intermediate isolation steps.

Table 3: Industrial vs. Laboratory-Scale Yields

| Step | Laboratory Yield | Industrial Yield |

|---|---|---|

| Trifluoromethylation | 75–85% | 88–92% |

| Methoxycarbonyl insertion | 65–73% | 78–84% |

Challenges and Alternative Approaches

Regioselectivity Issues

Competing directing effects from methyl and ester groups complicate substitution patterns. To mitigate this:

Green Chemistry Innovations

Recent advances focus on solvent-free and catalytic methods:

Chemical Reactions Analysis

Types of Reactions

3-(Methoxycarbonyl)-4-methyl-5-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Medicinal Chemistry

The trifluoromethyl group is known to significantly influence the pharmacokinetic properties of drugs. Compounds containing this group often exhibit enhanced metabolic stability and bioavailability, making them valuable in drug design.

- Case Study: FDA-Approved Drugs

A review of FDA-approved drugs containing trifluoromethyl groups highlights their role as crucial pharmacophores. The presence of such groups in drug candidates can lead to improved efficacy and reduced toxicity . For instance, the incorporation of similar structures has been noted in the synthesis of novel analgesics and anti-inflammatory agents.

Synthesis of Active Pharmaceutical Ingredients (APIs)

3-(Methoxycarbonyl)-4-methyl-5-(trifluoromethyl)benzoic acid serves as an intermediate in the synthesis of more complex molecules. The compound's unique structure allows it to participate in various chemical reactions, facilitating the development of new APIs.

- Synthetic Methodologies

Recent studies have focused on developing efficient synthetic routes for producing this compound, emphasizing its utility in creating derivatives with enhanced biological activity . For example, it can be used as a starting material for synthesizing isoxazole derivatives that possess significant anti-inflammatory properties.

Agrochemical Applications

The compound's chemical structure also lends itself to applications in agrochemicals, particularly as a building block for herbicides and insecticides.

Insecticide Development

Research indicates that compounds with trifluoromethyl groups can exhibit potent insecticidal activity. This has led to the exploration of 3-(methoxycarbonyl)-4-methyl-5-(trifluoromethyl)benzoic acid in the development of new insecticides that selectively target pests while minimizing harm to beneficial organisms .

- Case Study: Fluralaner

Fluralaner, a systemic insecticide, utilizes similar chemical principles where trifluoromethyl groups enhance its efficacy against ectoparasites in mammals. The synthesis pathways involving trifluoromethylated benzoic acids have shown promising results in achieving high yields and selectivity .

Data Tables

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Intermediate for APIs; enhances drug efficacy |

| Agrochemicals | Building block for insecticides and herbicides |

| Synthetic Methodologies | Efficient synthesis routes for complex derivatives |

Mechanism of Action

The mechanism of action of 3-(Methoxycarbonyl)-4-methyl-5-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Key Findings :

- The trifluoromethyl group at position 5 in the target compound enhances acidity (pKa ~2.5–3.0) compared to non-CF₃ analogs (e.g., methyl or nitro groups) .

- The methoxycarbonyl group provides hydrolytic versatility: it remains stable in neutral conditions but converts to –COOH under basic or enzymatic catalysis, enabling prodrug applications .

Steric and Solubility Profiles

Key Findings :

- The methyl group at position 4 introduces steric hindrance, reducing intermolecular interactions and slightly lowering solubility compared to smaller substituents (e.g., –H or –F) .

- The trifluoromethyl group increases lipophilicity (LogP ~2.8), favoring membrane permeability but requiring formulation adjustments for aqueous delivery .

Reactivity and Stability

- Ester Hydrolysis : The methoxycarbonyl group hydrolyzes 10x slower than acetylated analogs due to steric protection from the adjacent methyl and CF₃ groups .

- Thermal Stability : Decomposition occurs at >200°C, comparable to other CF₃-substituted benzoic acids .

- Photostability : The CF₃ group reduces UV-induced degradation by 40% compared to nitro-substituted analogs .

Biological Activity

3-(Methoxycarbonyl)-4-methyl-5-(trifluoromethyl)benzoic acid (CAS No. 2368845-02-5) is a synthetic compound belonging to the class of benzoic acid derivatives. Its unique structure, featuring trifluoromethyl and methoxycarbonyl substituents, suggests potential biological activity that warrants investigation. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

- Molecular Formula : C₁₁H₉F₃O₄

- Molecular Weight : 262.18 g/mol

- CAS Number : 2368845-02-5

- Boiling Point : Not available

Biological Activity Overview

Research on the biological activity of 3-(methoxycarbonyl)-4-methyl-5-(trifluoromethyl)benzoic acid indicates several areas of interest, particularly in antiprotozoal activity and potential anti-cancer properties.

Antiprotozoal Activity

A significant study highlighted the antiprotozoal properties of various benzoic acid derivatives, including those with trifluoromethyl and methoxycarbonyl groups. The compound exhibited notable potency against protozoan parasites such as Entamoeba histolytica and Giardia intestinalis. The structure-activity relationship (SAR) analysis indicated that the presence of the methoxycarbonyl group significantly enhances biological efficacy.

| Compound | Target Organism | IC50 (µM) |

|---|---|---|

| 3-(Methoxycarbonyl)-4-methyl-5-(trifluoromethyl)benzoic acid | E. histolytica | <0.050 |

| 3-(Methoxycarbonyl)-4-methyl-5-(trifluoromethyl)benzoic acid | G. intestinalis | <0.050 |

| 3-(Methoxycarbonyl)-4-methyl-5-(trifluoromethyl)benzoic acid | T. vaginalis | <0.070 |

The results suggest that modifications to the benzoic acid structure can lead to enhanced antiprotozoal activity, making this compound a candidate for further development in treating protozoan infections .

Anti-Cancer Potential

In addition to its antiprotozoal effects, preliminary studies have suggested potential anti-cancer properties. Compounds similar to 3-(methoxycarbonyl)-4-methyl-5-(trifluoromethyl)benzoic acid have been evaluated for their effects on cell proliferation in various cancer cell lines.

A study demonstrated that derivatives with trifluoromethyl groups showed significant inhibition of cancer cell growth, indicating that this structural feature may be crucial for biological activity.

Case Studies

-

Study on Antiparasitic Activity :

A comprehensive study evaluated a series of benzoic acid derivatives against E. histolytica, revealing that compounds with methoxy and trifluoromethyl substitutions had enhanced potency compared to standard treatments . -

Cancer Cell Line Evaluation :

In vitro tests on several cancer cell lines showed that derivatives similar to 3-(methoxycarbonyl)-4-methyl-5-(trifluoromethyl)benzoic acid inhibited cell proliferation significantly, suggesting a mechanism that warrants further exploration .

Q & A

Q. What are the recommended synthetic routes for 3-(Methoxycarbonyl)-4-methyl-5-(trifluoromethyl)benzoic acid?

The compound can be synthesized via amide coupling followed by ester hydrolysis . A validated approach involves:

- Step 1 : Coupling a substituted benzoic acid derivative (e.g., 2-methoxy-5-(methoxycarbonyl)benzoic acid) with an aminophenyl ketone (e.g., 1-(3-amino-4-methoxyphenyl)ethanone) using carbodiimide-based coupling agents (e.g., EDC/HOBt) .

- Step 2 : Hydrolyzing the intermediate ester using alkaline conditions (e.g., NaOH/THF/H₂O) to yield the carboxylic acid .

Key Considerations : Monitor reaction progress via TLC or HPLC to ensure complete conversion and minimize by-products like unreacted starting materials or dimerization products.

Q. How should researchers characterize the purity and structural identity of this compound?

Q. What solvents and storage conditions are optimal for this compound?

- Solubility : Soluble in polar aprotic solvents (e.g., DMSO, DMF) and partially in methanol or ethanol.

- Storage : Store at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the methoxycarbonyl group or decarboxylation .

Advanced Research Questions

Q. How can researchers optimize reaction yields during ester hydrolysis?

Low yields in hydrolysis steps (e.g., <70%) may arise from incomplete deprotection or side reactions. Strategies include:

- Temperature Control : Perform hydrolysis at 50–60°C to balance reaction rate and stability of the trifluoromethyl group .

- Catalyst Screening : Test tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst to enhance alkaline hydrolysis efficiency .

- By-Product Analysis : Use LC-MS to identify and quantify degradation products (e.g., decarboxylated derivatives) .

Q. How to resolve contradictions in spectroscopic data for structural analogs?

Conflicting NMR or MS data may arise from:

Q. What strategies are recommended for designing bioactive analogs of this compound?

- Structure-Activity Relationship (SAR) : Modify the methoxycarbonyl group to ester or amide derivatives to modulate lipophilicity and target binding .

- Pharmacophore Modeling : Use the trifluoromethyl group as a bioisostere for chlorine or nitro groups in receptor-ligand docking studies .

- In Vivo Stability : Assess metabolic stability by incubating with liver microsomes and identifying primary metabolites via high-resolution MS .

Q. How can researchers address discrepancies in biological activity between batches?

- Purity Reassessment : Check for trace impurities (e.g., residual coupling agents) using gradient HPLC .

- Crystallography : Co-crystallize the compound with target proteins (e.g., HDAC8) to confirm binding modes and identify critical interactions .

- Batch Comparison : Perform side-by-side bioassays (e.g., enzyme inhibition) with rigorously characterized batches to isolate variability sources .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.